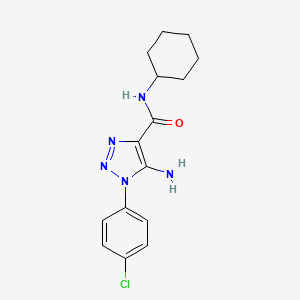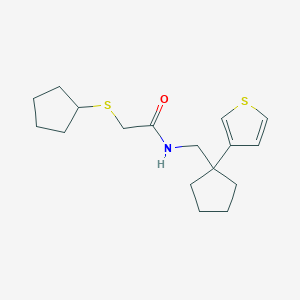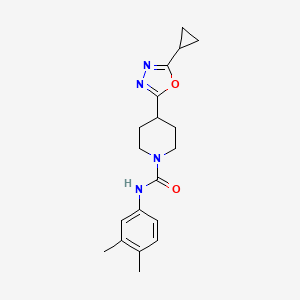![molecular formula C21H14ClN5 B2885423 3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine CAS No. 879586-33-1](/img/structure/B2885423.png)
3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure composed of a pyrazole ring fused with a pyrimidine ring. Attached to this core are a phenyl ring, a 4-chlorophenyl group, and an imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen atoms in the pyrazolo[1,5-a]pyrimidine and imidazole rings could potentially allow for hydrogen bonding interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the phenyl and 4-chlorophenyl groups could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the chlorophenyl and phenyl groups could potentially increase its lipophilicity .Aplicaciones Científicas De Investigación
Anticancer Therapy
The compound has been used in the design and synthesis of innovative EGFR inhibitors with potential applications in anticancer therapy . A novel series of compounds were meticulously designed using FBDD efforts and synthesized . The results demonstrated significant anticancer activity for several compounds, with five compounds exhibiting superior potency compared to the established anticancer drug etoposide .
EGFR Inhibitors
The compound has shown a robust inhibitory effect against the EGFR wild-type enzyme and a 10-fold inferior potency against the mutant form of EGFR . This observation underscores the potential of the new derivatives as effective EGFR WT inhibitors with substantial anticancer efficacy .
Cell Cycle Analysis
Further studies, including cell cycle analysis and apoptosis assays in HEPG2 cell lines, revealed cell cycle arrest at G1/G0 and G2 phases . This highlights the potential of these novel compounds as potent EGFR inhibitors .
Structural Characterization
The compound has been used in the synthesis of complexes with interesting properties and topologies . The single crystal X-ray diffraction analysis shows that Mn1 in 1 has a distorted octahedral geometry with four O atoms from H2O and two N atoms from two L1 ligands .
Antimicrobial Activity
In a study, the oxidation of 3- (4-chloro-1H-imidazol-5-yl)-1- (2-hydroxyphenyl)prop-2-en-1-ones with mercuric (II) acetate in in polyethylene glycol (PEG-400) gave the corresponding 2- ( (4-chloro-1H-imidazol-5-yl)methylene)benzofuran-3 (2H)-ones . Newly synthesized compounds were tested for their in vitro antimicrobial activity .
Synthesis of Complexes
The compound has been used in the synthesis of complexes assembled from bis(4-(1H-imidazol-1-yl)phenyl)methanone and benzoic acid . These complexes were characterized by IR, elemental, and single crystal X-ray diffraction analyses .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-7-imidazol-1-yl-5-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5/c22-17-8-6-15(7-9-17)18-13-24-27-20(26-11-10-23-14-26)12-19(25-21(18)27)16-4-2-1-3-5-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKDWGOXQLULCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)N4C=CN=C4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Aminophenyl)methyl]-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2885340.png)
![N-(4-bromo-2-fluorophenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2885341.png)


![N-(4-methylthiazol-2-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2885346.png)



![3-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzenesulfonamide](/img/structure/B2885352.png)
![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2885355.png)



